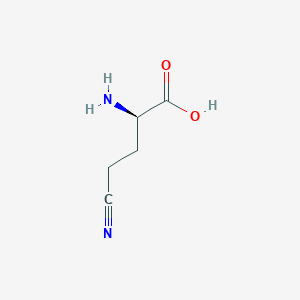

5-Nitrilo-D-norvaline

Description

Contextualizing Nitrile-Functionalized Amino Acids in Chemical Biology

The introduction of a nitrile group into an amino acid scaffold imparts a range of useful chemical properties. The nitrile group is linear and relatively small, allowing it to be incorporated into peptides and other biomolecules with minimal steric hindrance. nih.gov It is also a polar group with a significant dipole moment, capable of participating in hydrogen bonding and other non-covalent interactions within a biological system. unizin.org

In chemical biology, nitrile-functionalized amino acids are utilized in several ways:

Infrared Probes: The carbon-nitrogen triple bond of the nitrile group has a characteristic stretching vibration in a region of the infrared spectrum that is relatively free from interference from other biological macromolecules. This makes it a useful spectroscopic probe for studying protein structure, dynamics, and local environment. nist.govmpg.de

Covalent Inhibitors: The electrophilic nature of the nitrile carbon allows it to react with nucleophilic residues in enzyme active sites, such as the thiol group of cysteine or the hydroxyl group of serine. nih.gov This can lead to the formation of a reversible or irreversible covalent bond, making nitrile-containing compounds potent and specific enzyme inhibitors. nih.gov

Synthetic Intermediates: The nitrile group is a versatile functional group that can be chemically transformed into other functionalities, such as amines, carboxylic acids, or tetrazoles, providing a handle for further chemical modification.

Historical Perspectives on the Discovery and Initial Academic Investigations of Norvaline and its Nitrile Derivatives

Norvaline itself is a non-proteinogenic amino acid that is an isomer of the more common amino acid, valine. wikipedia.org It was first identified in synthetic contexts and later found in trace amounts in various organisms, including the bacterium Bacillus subtilis. wikipedia.orglifetein.com Early interest in norvaline stemmed from its potential to be mistakenly incorporated into proteins in place of other amino acids, such as leucine, which could have toxic effects on the cell. nih.govnih.gov

The IUPAC/IUB Joint Commission on Nomenclature has recommended that the name "norvaline" be abandoned in favor of its systematic name, 2-aminopentanoic acid, though the common name is still widely used. wikipedia.org

While the history of norvaline is reasonably well-documented, specific historical details regarding the initial discovery and investigation of its nitrile derivatives, including 5-Nitrilo-D-norvaline, are not extensively covered in publicly available academic literature. The synthesis of such derivatives likely arose from the broader exploration of amino acid chemistry and the desire to create novel analogs with unique properties for research purposes. The development of synthetic methods for producing chiral amino acids and their derivatives, such as the Strecker synthesis, would have paved the way for the creation of compounds like this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69489-41-4 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(2R)-2-amino-4-cyanobutanoic acid |

InChI |

InChI=1S/C5H8N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 |

InChI Key |

VZSTVUJXUYNIOQ-SCSAIBSYSA-N |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)C#N |

Canonical SMILES |

C(CC(C(=O)O)N)C#N |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis and Derivatization of 5 Nitrilo D Norvaline

Chemoenzymatic Synthetic Approaches and Enantioselective Production

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts (enzymes) to perform challenging chemical transformations, particularly those requiring high stereocontrol. This approach is highly effective for producing enantiomerically pure compounds like D-amino acids under mild reaction conditions. nih.gov

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia (B1221849), often without the formation of an amide intermediate. openbiotechnologyjournal.comwikipedia.org This enzymatic class is a powerful tool in green chemistry for the production of optically pure amino acids from α-aminonitrile precursors. openbiotechnologyjournal.com The catalytic mechanism typically involves a conserved triad (B1167595) of amino acid residues (Glu-Lys-Cys) that facilitates the hydrolysis. brennerlab.netnih.gov

The enantioselective production of a D-amino acid like 5-Nitrilo-D-norvaline could be achieved through the dynamic kinetic resolution of a racemic α-aminonitrile precursor. In this process, a nitrilase with high D-selectivity would preferentially hydrolyze the D-enantiomer of the aminonitrile to the desired D-amino acid, while the remaining L-enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100%. researchgate.net The substrate for this biotransformation would be racemic 2-amino-5-cyanopentanenitrile.

Table 1: Examples of Nitrilase Activity on Aminonitrile Substrates

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens DSM 7155 | Phenylglycinonitrile | (R)-Phenylglycine | High | researchgate.net |

| Rhodococcus rhodochrous | Aliphatic 2-aminonitriles | Corresponding (S)-amino acids | Moderate to Good | researchgate.net |

This interactive table showcases the enantioselectivity of various nitrilases, demonstrating their potential for resolving racemic aminonitriles to produce chiral amino acids.

Beyond nitrilases, other biocatalytic pathways can be engineered for the synthesis of D-amino acids. A prominent strategy involves the asymmetric reductive amination of a corresponding α-keto acid precursor. nih.gov For this compound, the precursor would be 2-oxo-5-cyanopentanoic acid. This transformation can be catalyzed by D-amino acid dehydrogenases (D-AADH) or D-amino acid aminotransferases (D-AAT).

These enzymatic systems require a cofactor, such as NADH or NADPH, for the reduction step and an amine donor (typically ammonia for dehydrogenases). mdpi.com To make the process economically viable, a cofactor regeneration system is often coupled with the main reaction. For example, formate (B1220265) dehydrogenase (FDH) can be used to regenerate NADH from NAD+ using formate as a sacrificial substrate. nih.gov This multi-enzyme cascade can be performed in a single pot using whole-cell biocatalysts, which simplifies the process and enhances stability. nih.govresearchgate.net

Table 2: Comparison of Biocatalytic Strategies for D-Amino Acid Synthesis

| Enzymatic System | Precursor Type | Key Enzymes | Advantages | Reference |

|---|---|---|---|---|

| Hydantoinase Process | DL-5-substituted hydantoin | Hydantoinase, Carbamoylase, Racemase | High substrate concentration, well-established for industrial production. | nih.gov |

| Reductive Amination | α-Keto acid | D-Amino Acid Dehydrogenase (D-AADH), Formate Dehydrogenase (for cofactor regeneration) | High enantioselectivity (>99% ee), direct conversion to the amino acid. | nih.govmdpi.com |

This interactive table compares common biocatalytic pathways for producing D-amino acids, highlighting the versatility of enzymatic methods.

Total Chemical Synthesis Strategies for this compound

Total chemical synthesis provides a robust and versatile alternative to enzymatic methods, allowing for large-scale production and access to a wide range of structural analogs. The key challenges in the chemical synthesis of this compound are the construction of the carbon backbone and, crucially, the stereocontrolled installation of the D-configured amine group.

A common strategy for synthesizing α-amino acids is to start from readily available aliphatic carboxylic acids. researchgate.net A plausible pathway for racemic this compound could commence from a five-carbon aliphatic precursor such as glutaric acid or a derivative. An analogous, documented synthesis of D-norvaline begins with n-valeric acid. google.com This process typically involves:

α-Halogenation: The carboxylic acid is first converted to an acyl halide, followed by α-bromination using a reagent like N-Bromosuccinimide (NBS). This yields an α-bromo acid derivative.

Amination: The α-bromo group is then displaced by an amino group via reaction with ammonia (ammonolysis). This step produces the racemic (DL) amino acid. researchgate.netgoogle.com

An alternative approach could utilize the Strecker synthesis, where an aldehyde (4-cyanobutanal) reacts with ammonia and a cyanide source to form the intermediate α-aminonitrile, which is then hydrolyzed to the racemic amino acid. rsc.org

Once the racemic 5-nitrilo-norvaline is synthesized, the enantiomers must be separated to isolate the desired D-form. The classical method for this is chiral resolution via the formation of diastereomeric salts. nih.gov This involves reacting the racemic amino acid with a chiral resolving agent, such as D-tartaric acid or a chiral amine. google.com The resulting diastereomeric salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired diastereomer is treated with an acid or base to cleave the resolving agent, yielding the enantiomerically pure D-amino acid. google.com

The D, L convention is used to describe the stereochemistry of amino acids, relating the configuration of the α-carbon to that of glyceraldehyde. libretexts.orglibretexts.org

Modern organic synthesis increasingly relies on asymmetric methods to directly produce the desired enantiomer, avoiding the need for resolution. nih.gov This can be accomplished using chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.govresearchgate.net Evans' oxazolidinone auxiliaries are widely used for this purpose. In a potential synthesis, an oxazolidinone derived from a D-amino acid could be acylated to form an N-acyl imide. Enolization followed by alkylation with a suitable electrophile (e.g., a 3-halopropyl cyanide) would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cleavage of the auxiliary would release the desired this compound. nih.gov

Chiral Catalysts: Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. frontiersin.org For amino acid synthesis, chiral phase-transfer catalysts or transition-metal complexes (e.g., based on rhodium or palladium) are effective. nih.govgeorgiasouthern.edu For instance, the asymmetric alkylation of a glycine (B1666218) Schiff base can be performed using a chiral phase-transfer catalyst derived from cinchona alkaloids, which directs the approach of the electrophile to generate the D-configured product with high enantiomeric excess. nih.gov

Table 3: Overview of Asymmetric Synthesis Methodologies

| Method | Principle | Key Reagent/Component | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Covalent attachment of a chiral molecule to control reaction stereochemistry. | Evans' Oxazolidinones, Oppolzer's Sultams | >95% | nih.govresearchgate.net |

| Chiral Catalyst (Phase Transfer) | Formation of a chiral ion pair to guide asymmetric alkylation. | Cinchona alkaloid-derived quaternary ammonium (B1175870) salts | 80-99% | nih.gov |

This interactive table summarizes key asymmetric synthesis techniques applicable for the stereocontrolled formation of D-amino acids.

Preparation of Isotopic Analogs for Research Applications

Isotopically labeled compounds are invaluable tools in biomedical research, enabling the detailed study of metabolic pathways, drug pharmacokinetics, and the elucidation of enzymatic mechanisms without altering the compound's fundamental chemical properties. scispace.com The introduction of stable isotopes like deuterium (B1214612) (²H) can provide a wealth of information in metabolic imaging and mechanistic studies. nih.govisotope.com

Deuterium Labeling Strategies for this compound

The strategic incorporation of deuterium into the molecular structure of this compound is essential for its application in metabolic research and for use as an internal standard in mass spectrometry. princeton.edu Deuterium labeling can be achieved through various synthetic strategies, often involving the use of deuterated reagents or catalytic hydrogen-deuterium exchange reactions.

One common approach involves the use of a deuterated starting material. For instance, a synthetic route to D-norvaline, a structural precursor to this compound, often starts from n-valeric acid. google.comresearchgate.net By employing a deuterated version of this precursor, the deuterium labels can be carried through the synthetic sequence. The synthesis typically proceeds through bromination of the α-carbon, followed by ammonolysis to introduce the amino group, and subsequent resolution of the racemic mixture to isolate the D-enantiomer. researchgate.netgoogle.com The terminal methyl group of the valeric acid chain could be a target for introducing deuterium.

Another strategy is late-stage deuterium labeling, where deuterium is introduced towards the end of the synthetic route. This can be advantageous in multi-step syntheses. For amino acids, methods like ruthenium-catalyzed hydrogen/deuterium exchange in a D₂O solvent can be employed to label specific positions. nih.gov The conditions for such an exchange would need to be carefully optimized to ensure high levels of deuterium incorporation without racemization of the chiral center.

The choice of labeling strategy depends on the desired position and number of deuterium atoms. For instance, labeling at positions not involved in enzymatic reactions can provide a stable isotopic marker for tracing the molecule's metabolic fate.

Below is a hypothetical comparison of potential deuterium labeling strategies for a precursor to this compound, based on general methods for amino acid synthesis.

| Labeling Strategy | Deuterated Reagent/Catalyst | Potential Labeled Positions | Key Considerations |

| Early-Stage Labeling | Deuterated n-valeric acid | Throughout the carbon chain | Availability of deuterated starting material. |

| Late-Stage H/D Exchange | D₂O, Ru/C catalyst | α-carbon, potentially other C-H bonds | Optimization to prevent racemization. |

| Reduction with Deuteride | Sodium borodeuteride (NaBD₄) | Reduction of a carbonyl precursor | Requires a suitable precursor with a reducible group. |

Table 1: Comparison of Potential Deuterium Labeling Strategies

Detailed research findings on the specific application of these methods to this compound are not extensively documented, requiring adaptation from established protocols for similar amino acids. The successful synthesis of deuterium-labeled this compound would enable advanced studies, such as Deuterium Metabolic Imaging (DMI), to non-invasively investigate its metabolic pathways in vivo. nih.govisotope.com

Sophisticated Analytical and Spectroscopic Characterization in Research Settings

The rigorous identification and structural elucidation of 5-Nitrilo-D-norvaline in research contexts rely on a suite of advanced analytical and spectroscopic techniques. These methods provide detailed information on the molecule's three-dimensional structure, functional groups, and purity, which are critical for understanding its chemical properties and potential applications.

Enzymatic and Biocatalytic Interactions of 5 Nitrilo D Norvaline

Investigation of Enzyme Substrate Specificity and Catalytic Mechanisms

The ability of enzymes to discriminate between various substrates is fundamental to their function. For 5-Nitrilo-D-norvaline, two key enzyme families are of particular relevance: aminoacyl-tRNA synthetases, which are central to protein synthesis, and D-amino acid oxidases, which are involved in the metabolism of D-amino acids.

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein translation by attaching the correct amino acid to its corresponding tRNA molecule. nih.gov This process is highly specific, and the enzymes have evolved sophisticated mechanisms to select cognate amino acids and reject non-cognate ones, including non-proteinogenic amino acids. nih.govnih.gov

The selection process involves a two-step reaction and often includes proofreading or editing mechanisms to remove incorrectly charged amino acids. mdpi.com The active site of an aaRS recognizes an amino acid based on its size, shape, and chemical properties. nih.gov For an aliphatic amino acid like norvaline, the relevant synthetases would be those that charge structurally similar amino acids, such as leucyl-tRNA synthetase (LeuRS) or isoleucyl-tRNA synthetase (IleRS).

However, two structural features of this compound present significant barriers to its incorporation into proteins. First, aaRSs are highly stereospecific for L-amino acids. While some binding of D-amino acids to the active site can occur, the geometry is typically not conducive for the charging reaction to proceed efficiently. nih.gov Second, the terminal nitrile group represents a significant structural deviation from the canonical amino acids, which would likely lead to its rejection by the enzyme's active site. While some aaRSs can be engineered to accept unnatural amino acids, the wild-type enzymes are generally too specific. wikipedia.org

| Amino Acid | Classification | Interaction Outcome |

|---|---|---|

| L-Leucine | Cognate | Correctly activated and attached to tRNALeu |

| L-Isoleucine | Non-cognate | Rejected by the active site or removed by editing |

| L-Norvaline | Non-cognate | Can be mistakenly activated but is typically removed by proofreading |

| D-Leucine | Non-cognate (Stereoisomer) | Rejected due to incorrect stereochemistry |

| This compound | Hypothetical Non-cognate | Expected to be rejected due to D-configuration and nitrile group |

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. wikipedia.org Unlike aaRSs, DAAO is strictly stereospecific for D-enantiomers. frontiersin.org The enzyme exhibits broad substrate specificity, with a preference for neutral and hydrophobic D-amino acids, while acidic D-amino acids like D-aspartate and D-glutamate are not substrates. frontiersin.orgnih.gov

Given that this compound is a neutral D-amino acid derivative, it is a plausible candidate for being a substrate for DAAO. The enzyme's active site accommodates a range of side chains. Human DAAO (hDAAO), for instance, is active on small, uncharged D-amino acids such as D-alanine and D-serine, as well as larger aromatic ones like D-phenylalanine. frontiersin.org The presence of the nitrile group on the side chain would be the primary determinant of its reactivity. While specific studies on this compound are lacking, data on the substrate specificity of hDAAO for various neutral D-amino acids suggest that molecules of similar size can be processed. nih.gov

| Substrate | Apparent Km (mM) | Apparent kcat (s-1) | kcat/Km (s-1M-1) |

|---|---|---|---|

| D-Alanine | 1.7 | 6.9 | 4060 |

| D-Proline | 3.7 | 10.5 | 2840 |

| D-Serine | 4.4 | 2.9 | 660 |

| D-Valine | 0.58 | 1.5 | 2590 |

| D-Leucine | 0.17 | 1.2 | 7060 |

| D-Phenylalanine | 0.45 | 14.2 | 31560 |

| D-Tyrosine | 0.28 | 16.5 | 58930 |

Biotransformation Pathways and Product Derivatization

The nitrile functionality of this compound makes it a target for specific biotransformation pathways, particularly those found in microorganisms that can utilize nitriles as carbon or nitrogen sources. These pathways offer routes for derivatizing the compound into other valuable chemicals.

Microorganisms have evolved diverse metabolic pathways to degrade a wide variety of chemical compounds, including nitriles. The metabolism of nitriles typically proceeds through enzymatic hydrolysis of the cyano group. nih.gov Bacteria from genera such as Rhodococcus, Pseudomonas, and Alcaligenes are well-known for their ability to metabolize nitrile compounds. csir.co.za

The metabolic fate of this compound in such organisms would likely involve initial enzymatic attack on the nitrile group. Following this, the resulting D-amino acid carboxylate could be further metabolized. The D-amino acid backbone could be processed by enzymes like DAAO, as discussed previously, or by D-amino acid dehydrogenases, leading to its incorporation into central metabolic pathways. The specific intermediates and end products would depend on the particular enzymatic machinery of the microorganism.

The conversion of a nitrile group to a carboxylic acid is a key biotransformation with significant industrial applications. This hydrolysis is primarily catalyzed by two distinct enzyme pathways. nih.gov

Nitrilase Pathway : Nitrilases (EC 3.5.5.1) directly hydrolyze the nitrile to the corresponding carboxylic acid and ammonia in a single step. openbiotechnologyjournal.com

Nitrile Hydratase/Amidase Pathway : This two-step pathway involves nitrile hydratase (EC 4.2.1.84), which first hydrates the nitrile to an amide intermediate. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the carboxylic acid and ammonia. nih.govnih.gov

Both nitrilases and nitrile hydratases often exhibit broad substrate specificity, acting on a range of aliphatic and aromatic nitriles. asm.org Therefore, it is highly probable that this compound could serve as a substrate for these enzymes. The enzymatic hydrolysis would convert the terminal nitrile group into a carboxyl group, transforming this compound into D-glutamic acid γ-semialdehyde, which would likely exist in equilibrium with its cyclic form, or further be oxidized to D-glutamic acid. This bioconversion represents a potential green chemistry route for synthesizing D-amino acids or their derivatives.

| Enzyme Class | EC Number | Reaction | Typical Substrates |

|---|---|---|---|

| Nitrilase | 3.5.5.1 | R-CN + 2 H2O → R-COOH + NH3 | Aromatic, aliphatic, and arylacetonitriles |

| Nitrile Hydratase | 4.2.1.84 | R-CN + H2O → R-CONH2 | Aromatic and aliphatic nitriles |

| Amidase | 3.5.1.4 | R-CONH2 + H2O → R-COOH + NH3 | A wide range of amides |

Exploration of 5 Nitrilo D Norvaline in Biochemical Pathways and Cellular Models

Impact on Microbial Metabolic Processes

The study of non-proteinogenic amino acids like norvaline derivatives is an emerging area in microbiology, particularly concerning their potential to disrupt essential bacterial processes.

Research into the antibacterial mechanisms of D-norvaline has revealed its potential to interfere with the synthesis of fatty acids, which are crucial components of bacterial cell membranes. A study investigating the effects of D-norvaline on Methicillin-Resistant Staphylococcus aureus (MRSA) demonstrated that the compound could significantly impact the composition of phospholipid fatty acids (PLFAs). nih.gov

Treatment with D-norvaline led to a substantial decrease in the total quantity of PLFAs in MRSA. nih.gov This alteration in fatty acid content was associated with changes in the biophysical properties of the cell membrane, including increased fluidity and decreased hydrophobicity. nih.gov Such changes can compromise the integrity of the bacterial membrane, potentially hindering its function and increasing susceptibility to other antimicrobial agents like oxacillin. nih.gov The proposed mechanism suggests that as a branched-chain amino acid substrate, D-norvaline may obstruct the fatty acid synthesis pathway. nih.gov

Table 1: Effect of D-norvaline on MRSA LAC Strain

| Parameter | Observation | Reference |

|---|---|---|

| Total Phospholipid Fatty Acid (PLFA) | 69% decrease in concentration after treatment. | nih.gov |

| Membrane Fluidity | Increased. | nih.gov |

This data is based on studies of D-norvaline, not 5-Nitrilo-D-norvaline.

Bacterial biofilms are complex communities of microorganisms encased in a self-produced matrix, which confers protection against antibiotics and host immune responses. The modulation of biofilm formation is a key strategy in developing new antimicrobial therapies. While direct studies on this compound are not available, research on related molecules like D-amino acids and nitric oxide (NO) provides a basis for potential mechanisms.

Some D-amino acids have been shown to regulate biofilm integrity. frontiersin.org For instance, D-tyrosine has been observed to inhibit biofilm formation in both Pseudomonas aeruginosa and Bacillus subtilis at certain concentrations. frontiersin.org However, the effects can be species- and concentration-dependent. The mechanism often involves interference with the production of extracellular polymeric substances (EPS) that form the biofilm matrix. frontiersin.org It is important to note that not all D-amino acids universally inhibit biofilm formation; some studies have shown no inhibitory effect for certain D-amino acids on P. aeruginosa biofilms.

Role in Oxidative Stress Research Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, is implicated in numerous pathological conditions. While there is no specific research available on the role of this compound in oxidative stress models, the study of various amino acids and their derivatives in this context is an active area of research. Antioxidant compounds can neutralize ROS and reactive nitrogen species (RNS), thereby mitigating cellular damage. nih.govmdpi.com The potential antioxidant or pro-oxidant properties of this compound have yet to be elucidated in published research.

Investigations in Neuronal Synaptic Plasticity Models

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Research on the parent compound, L-norvaline, has shown its potential to influence neuroplasticity. A study using a murine model of Alzheimer's disease found that L-norvaline treatment led to an increase in the expression of proteins associated with synaptic plasticity in the hippocampus. researchgate.netnih.gov

The investigation revealed that L-norvaline amplified the levels of several key proteins, including vesicular glutamate transporters and synaptophysin, which are crucial for synaptic function and maintenance. nih.gov Furthermore, an increase in dendritic spine density on pyramidal cells was observed, suggesting a structural basis for improved synaptic connectivity. nih.gov These effects are thought to be linked to the modulation of nitric oxide (NO) signaling, as L-norvaline is an arginase inhibitor, which can increase the bioavailability of L-arginine for nitric oxide synthase (NOS) to produce NO. researchgate.net NO is a critical signaling molecule in synaptic plasticity. nih.govnih.govnih.gov

Table 2: Effect of L-norvaline on Neuroplasticity-Related Proteins in 3xTg-AD Mice

| Protein | Change in Expression | p-value | Reference |

|---|---|---|---|

| Vesicular Glutamate Transporter 1 | +458% | <0.05 | nih.gov |

| Vesicular Glutamate Transporter 3 | +349% | <0.05 | nih.gov |

| Synaptophysin | +50% | 0.039 | nih.gov |

This data is based on studies of L-norvaline, not this compound.

Integration into Broader Amino Acid Metabolic Networks in Research Systems

Non-proteinogenic amino acids can be integrated into and influence cellular metabolic networks. Norvaline is an isomer of the common amino acid valine and has been reported as a natural component in some bacteria. As an amino acid analog, it can potentially compete with canonical amino acids for enzymatic binding sites or transport systems, thereby influencing various metabolic pathways. However, specific studies detailing the metabolic fate and integration of this compound into broader amino acid metabolic networks in research systems are not currently available in the scientific literature.

Computational Chemistry and Theoretical Modeling of 5 Nitrilo D Norvaline

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanics (QM) serves as a fundamental tool for investigating the electronic structure and reactivity of molecules. nih.govsciencealert.comresearchgate.net Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can provide detailed information about the geometry, electronic distribution, and reactivity of 5-Nitrilo-D-norvaline. nih.gov

By solving the Schrödinger equation for the molecule, researchers can determine its most stable three-dimensional structure, predict its vibrational frequencies, and calculate various electronic properties. These calculations are crucial for understanding the intrinsic reactivity of the molecule, identifying sites susceptible to electrophilic or nucleophilic attack, and predicting its behavior in chemical reactions. For instance, the presence of the electron-withdrawing nitrile group is expected to significantly influence the charge distribution across the molecule, a feature that can be precisely quantified through QM.

Illustrative Data from Quantum Mechanical Calculations for this compound:

| Property | Calculated Value | Method |

| Ground State Energy | -452.78 Hartree | DFT/B3LYP/6-31G |

| Dipole Moment | 3.12 Debye | DFT/B3LYP/6-31G |

| HOMO Energy | -8.54 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.23 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 8.31 eV | DFT/B3LYP/6-31G* |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical outputs from quantum mechanical calculations.

Molecular Dynamics Simulations of Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.govresearchgate.nettheisticscience.comnih.gov This technique is particularly valuable for studying how a non-proteinogenic amino acid like this compound might interact with biological macromolecules such as proteins and nucleic acids. By simulating the movements of atoms in the system, MD can reveal the nature of these interactions, including the formation of hydrogen bonds, electrostatic interactions, and van der Waals forces.

Such simulations can predict the binding affinity of this compound to a specific protein target, identify the key residues involved in the interaction, and elucidate the conformational changes that may occur upon binding. This information is critical for understanding the potential biological activity or toxicity of this novel amino acid.

Illustrative Data from a Molecular Dynamics Simulation of this compound with a Hypothetical Enzyme Active Site:

| Parameter | Observation |

| Binding Site Residues | ASN101, GLU152, LYS210 |

| Key Interactions | Hydrogen bond between nitrile nitrogen and LYS210; Electrostatic interaction between carboxylate and LYS210. |

| Average Binding Energy | -7.2 kcal/mol |

| Residence Time | 150 ns |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical outputs from molecular dynamics simulations.

Prediction of Conformational Preferences and Stereoisomer Stability

The three-dimensional conformation of an amino acid is a key determinant of its biological function. Computational methods can be employed to predict the preferred conformations of this compound by exploring its potential energy surface. Techniques such as conformational searches and analysis of Ramachandran plots for D-amino acids can identify low-energy structures and the rotational barriers between them. nih.govresearchgate.net

Furthermore, the stability of its different stereoisomers can be assessed. As a D-amino acid, this compound has a distinct stereochemistry at the alpha-carbon compared to the more common L-amino acids. nih.govpreprints.org Computational studies can quantify the energetic differences between the D- and L-enantiomers, as well as any other stereoisomers, providing insight into their relative populations and potential for interconversion.

Illustrative Conformational Analysis Data for this compound:

| Dihedral Angle | Most Populated Range (degrees) | Relative Energy (kcal/mol) |

| Φ (Phi) | 50 to 80 | 0.0 |

| Ψ (Psi) | -150 to -120 | 0.0 |

| χ1 (Chi1) | 160 to 190 | 0.0 |

| χ2 (Chi2) | -70 to -50 | 0.2 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical outputs from conformational analysis.

Application of Quantitative Structure-Property Relationship (QSPR) Approaches in Non-Proteinogenic Amino Acids

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. nih.gov For non-proteinogenic amino acids like this compound, where experimental data may be scarce, QSPR can be a valuable predictive tool. By developing models that correlate molecular descriptors (e.g., size, shape, electronic properties) with specific properties (e.g., solubility, toxicity, biological activity), it is possible to estimate these properties for novel compounds.

The development of QSPR models for non-proteinogenic amino acids involves compiling a dataset of related molecules with known properties, calculating a wide range of molecular descriptors for each, and then using statistical methods to build a predictive model. This model can then be used to estimate the properties of this compound.

Illustrative QSPR Prediction for this compound:

| Property | Predicted Value |

| Aqueous Solubility (logS) | -1.5 |

| Lipophilicity (logP) | 0.8 |

| pKa (Carboxyl Group) | 2.1 |

| pKa (Amine Group) | 9.3 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical outputs from QSPR models.

Applications As Research Probes, Precursors, and Chemical Tools

Utilization in Peptide and Peptidomimetic Synthesis for Academic Research

There is no available information on the incorporation of 5-Nitrilo-D-norvaline into peptide or peptidomimetic structures within the context of academic research.

Development as Chemical Probes for Investigating Enzyme Activities

Structure Activity Relationship Sar Studies of 5 Nitrilo D Norvaline Analogues in Academic Research

Comparative Analysis with Related Non-Proteinogenic Amino Acids (e.g., L-Norvaline, 5-Hydroxy-L-norvaline, 5-Cyano-L-norvaline)

A comparative analysis of 5-Nitrilo-D-norvaline with its structural relatives—L-Norvaline, 5-Hydroxy-L-norvaline, and 5-Cyano-L-norvaline—reveals how subtle changes in the side chain's functional group and stereochemistry can profoundly influence biological activity.

L-Norvaline , the parent amino acid in this series, is known for its role as an inhibitor of the enzyme arginase. lifetein.commedchemexpress.com By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO). lifetein.com This mechanism underlies its observed antihypertensive, neuroprotective, and anti-inflammatory properties. lifetein.comnih.govnih.gov In preclinical studies, L-Norvaline has demonstrated potential in models of Alzheimer's disease by reducing β-amyloid plaques and neuroinflammation. lifetein.comnih.gov

5-Hydroxy-L-norvaline , as its name suggests, incorporates a hydroxyl group at the terminal position of the side chain. This modification introduces a polar, hydrogen-bonding capable functional group. While specific biological activity data for 5-Hydroxy-L-norvaline is limited, it has been identified as a product of bacterial metabolism, specifically in pyridoxine-starved cultures of Escherichia coli B. nih.gov The introduction of a hydroxyl group can be expected to alter the molecule's polarity, solubility, and potential to interact with biological targets through hydrogen bonding, distinguishing its pharmacological profile from that of L-Norvaline.

5-Cyano-L-norvaline and This compound both feature a nitrile (-C≡N) group. The nitrile functional group is a versatile pharmacophore in drug design, known for its ability to act as a hydrogen bond acceptor and a bioisostere for carbonyl or hydroxyl groups. nih.govnih.gov Its linear geometry and electronic properties can lead to potent and selective interactions with biological targets. nih.gov While specific SAR studies on 5-Cyano-L-norvaline are not extensively documented in publicly available research, the presence of the nitrile group suggests it may engage in different binding interactions compared to L-Norvaline or 5-Hydroxy-L-norvaline. The key difference between 5-Cyano-L-norvaline and the subject compound, this compound, lies in the stereochemistry at the alpha-carbon.

| Compound | Key Structural Feature | Known/Potential Biological Role | Reference |

|---|---|---|---|

| L-Norvaline | Linear alkyl side chain | Arginase inhibitor; enhances nitric oxide production; neuroprotective, antihypertensive, and anti-inflammatory properties. | lifetein.commedchemexpress.comnih.govnih.govnih.gov |

| 5-Hydroxy-L-norvaline | Terminal hydroxyl group | Product of bacterial metabolism; increased polarity and hydrogen bonding potential. | nih.gov |

| 5-Cyano-L-norvaline | Terminal nitrile group (L-isomer) | Potential for unique binding interactions via the nitrile group; specific biological activity not widely reported. | N/A |

| This compound | Terminal nitrile group (D-isomer) | Expected to have different biological activity and metabolic stability compared to the L-isomer due to stereochemistry. | N/A |

Investigation of Functional Group Modifications and Stereoisomeric Effects on Biological Interactions

The biological activity of amino acid analogues is critically dependent on the nature of their side chains and their stereochemical configuration.

Functional Group Modifications: The substitution of a terminal methyl group in norvaline with either a hydroxyl or a nitrile group introduces significant changes in the molecule's physicochemical properties.

Hydroxyl Group (-OH): The introduction of a hydroxyl group in 5-Hydroxy-L-norvaline increases the molecule's polarity and capacity for hydrogen bonding. This can facilitate interactions with polar residues in a protein's active site and may alter its solubility and pharmacokinetic profile. The side chains of amino acids like serine and threonine, which contain hydroxyl groups, are often involved in post-translational modifications such as phosphorylation, highlighting the significant functional role this group can play. libretexts.org

Nitrile Group (-C≡N): The nitrile group is a potent electron-withdrawing group with a linear geometry. wikipedia.org In pharmaceuticals, it can serve as a bioisostere for other functional groups and can form crucial hydrogen bonds or dipole-dipole interactions with protein targets. nih.govnih.gov The presence of this group in This compound and 5-Cyano-L-norvaline suggests a potential for strong and specific binding to target enzymes or receptors, which could be different from those of L-Norvaline. The nitrile moiety can also influence the metabolic stability of a compound.

Stereoisomeric Effects: The difference between L- and D-amino acids at the alpha-carbon is fundamental to their biological activity. While L-amino acids are the building blocks of proteins in most organisms, D-amino acids have more specialized roles and are often found in bacterial cell walls and certain peptide antibiotics. perlego.comnih.gov

The stereochemistry of a molecule dictates its three-dimensional shape, which is crucial for its interaction with chiral biological macromolecules like enzymes and receptors. It is a well-established principle that the two enantiomers of a chiral drug can have widely different pharmacological activities, with one enantiomer being active while the other is inactive or may even have undesirable effects. perlego.com

The use of D-amino acids in peptide therapeutics is a known strategy to enhance stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. nih.govbiopharmaspec.com This can lead to a longer in vivo half-life. Therefore, it is highly probable that This compound would exhibit a different biological activity profile and metabolic fate compared to its L-enantiomer, 5-Cyano-L-norvaline . The D-configuration could lead to interactions with different biological targets or a different mode of interaction with the same target, potentially resulting in a unique pharmacological profile.

| Modification | Example Compound | Predicted Impact on Biological Interactions | Reference |

|---|---|---|---|

| Introduction of a Hydroxyl Group | 5-Hydroxy-L-norvaline | Increases polarity and hydrogen bonding potential, potentially altering target specificity and pharmacokinetics. | libretexts.org |

| Introduction of a Nitrile Group | This compound / 5-Cyano-L-norvaline | Introduces a strong hydrogen bond acceptor and potential for specific polar and dipole interactions; may act as a bioisostere. | nih.govnih.gov |

| Change in Stereochemistry (L to D) | This compound | Likely to alter binding affinity and specificity for chiral biological targets; may increase metabolic stability against proteases. | perlego.comnih.govnih.govbiopharmaspec.com |

Future Research Directions and Unexplored Avenues for 5 Nitrilo D Norvaline

Advanced Synthetic Methodologies for Enhanced Enantiopurity and Yield

The development of efficient and stereoselective synthetic routes is paramount for the production of 5-Nitrilo-D-norvaline with high enantiopurity and yield, which are critical for its potential applications. Future research should focus on moving beyond traditional, often harsh, chemical methods towards more sophisticated and sustainable approaches.

Biocatalytic Synthesis: Enzymatic catalysis offers a promising avenue for the synthesis of chiral nitrile compounds without the use of toxic cyanides. chemistryviews.org Aldoxime dehydratases, for instance, have been successfully employed in the enantioselective synthesis of various nitriles. chemistryviews.orgmdpi.com Future studies could explore the use of engineered aldoxime dehydratases or other nitrile-forming enzymes to convert a suitable precursor, such as an aldoxime derivative of a D-norvaline analog, directly into this compound. This approach could offer high enantiomeric excess (>90% ee) and operate under mild reaction conditions. chemistryviews.org

Asymmetric Organocatalysis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including non-proteinogenic amino acids. rsc.orgrsc.org A potential strategy for this compound could involve a bifunctional tertiary amine-squaramide catalyzed Mannich-type reaction. rsc.orgrsc.org This methodology has proven effective for the synthesis of other non-proteinogenic α-amino acids with high enantioselectivity (up to 99% ee). rsc.org

Chemoenzymatic Approaches: A combination of chemical and enzymatic steps could also be envisioned. For example, a chemical synthesis could be used to generate a racemic or prochiral intermediate, followed by an enzymatic resolution or desymmetrization step to introduce the desired stereochemistry at the α-carbon. Nitrilases and halohydrin dehalogenases are examples of enzymes that have been used for the enantioselective synthesis of chiral nitriles and could be adapted for this purpose. acs.orgacs.orgelsevierpure.com

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis (e.g., Aldoxime Dehydratases) | High enantioselectivity, mild reaction conditions, cyanide-free. chemistryviews.orgmdpi.com | Enzyme discovery and engineering for specific substrate, optimization of whole-cell catalyst systems. |

| Asymmetric Organocatalysis | High enantioselectivity, metal-free catalysis. rsc.orgrsc.org | Catalyst design and loading, scalability of the process. |

| Chemoenzymatic Synthesis | Combines the versatility of chemical synthesis with the selectivity of enzymes. acs.orgacs.org | Process integration, compatibility of reaction conditions. |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

Understanding how this compound interacts with biological targets at the molecular level is crucial for its development as a potential therapeutic agent or research tool. The nitrile group, in particular, can act as a unique pharmacophore, participating in various non-covalent and potentially covalent interactions.

Molecular Modeling and Simulation: Computational methods such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of this compound with target proteins. mdpi.comnih.gov These techniques can be used to predict the binding affinity and identify key amino acid residues involved in the interaction. nih.govmdpi.com For instance, the nitrile group could act as a hydrogen bond acceptor or participate in dipole-dipole interactions within an enzyme's active site.

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of this compound in complex with its biological targets. This would allow for a detailed analysis of the binding orientation, conformational changes in the protein upon binding, and the specific atomic contacts that mediate the interaction. nih.gov

Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be employed to quantitatively measure the binding affinity and kinetics of the interaction between this compound and its target. These experimental data are essential for validating the predictions from molecular modeling studies.

Novel Applications in Chemo- and Biocatalysis

Beyond its potential biological activity, the unique chemical structure of this compound makes it an interesting candidate for applications in catalysis.

As a Chiral Ligand in Asymmetric Catalysis: The amino acid backbone and the nitrile functionality could be utilized in the design of novel chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and nitrile groups could act as coordination sites for the metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

As a Substrate for Biocatalytic Transformations: The nitrile group of this compound can be a substrate for a range of enzymes, such as nitrilases and nitrile hydratases. These enzymes can convert the nitrile into a carboxylic acid or an amide, respectively. This could be a valuable tool for the chemo-enzymatic synthesis of novel D-amino acid derivatives with potential applications in peptide synthesis or as chiral building blocks.

Integration with Emerging Research Techniques in Systems Biology and Metabolomics

To fully understand the biological effects of this compound, its impact on cellular networks and metabolic pathways needs to be investigated.

Metabolomic Profiling: Untargeted metabolomics can be used to obtain a comprehensive snapshot of the metabolic changes in a biological system (e.g., cells or tissues) upon treatment with this compound. nih.govnih.govnih.gov By analyzing the alterations in the levels of various metabolites, it is possible to identify the metabolic pathways that are perturbed by the compound. mdpi.commdpi.com This can provide clues about its mechanism of action and potential off-target effects.

Systems Biology Approaches: The data generated from metabolomics, along with other 'omics' data (e.g., transcriptomics, proteomics), can be integrated into systems biology models. youtube.com Network analysis and metabolic modeling can help to elucidate the complex biological responses to this compound and predict its downstream effects. osti.gov This holistic approach can provide a deeper understanding of the compound's biological role and guide its further development.

Q & A

Q. What strategies differentiate the chromenone-derived activity of this compound from simpler amino acid derivatives?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified chromenone rings (e.g., methoxy vs. hydroxy substitutions). Test in antioxidant (DPPH assay) and anti-inflammatory (COX-2 inhibition) models to isolate structural contributions .

Tables for Reference

| Parameter | Recommended Value | Source |

|---|---|---|

| Chiral HPLC concentration | 0.025–1.25 mM (D-norvaline) | |

| Stability assay duration | 24–72 hours | |

| IC₅₀ calculation method | Nonlinear regression (R² ≥ 0.95) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.